2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a bromophenyl group (C6H4Br), a methylbenzyl group (C7H7), a dihydropyrano ring, a benzothiazine ring, and a carbonitrile group (CN). The “5,5-dioxide” likely refers to two oxygen atoms attached to the 5-position carbon in the ring structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a different part of the ring structure. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the carbonitrile group could undergo nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ahmad et al. (2019) delved into the synthesis and biological evaluation of related compounds, focusing on monoamine oxidase inhibitory activity. They developed new series of pyranobenzothiazines, which were tested as selective inhibitors of monoamine oxidase A and B, demonstrating potential use in neuroscience and pharmacology research (Ahmad et al., 2019).
Multicomponent Synthesis Peculiarities
Lega et al. (2016) explored the multicomponent synthesis of similar compounds. They found that certain interactions can lead to different target compounds or stable triethylammonium salts, revealing insights into the synthetic pathways of these compounds (Lega et al., 2016).
Synthesis of Fused Pyridine Derivatives
Al-Issa (2012) researched the synthesis of new series of pyridine and fused pyridine derivatives, focusing on reactions involving similar compounds. These findings contribute to the understanding of chemical reactions and compound formations in organic chemistry (Al-Issa, 2012).
Future Directions
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-6-8-17(9-7-16)15-30-22-5-3-2-4-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-10-12-19(27)13-11-18/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMHGYTUHDHBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.